molecular formula C8H9BrN2O3 B13213206 Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B13213206
M. Wt: 261.07 g/mol
InChI Key: VUNFSEWEFVPESN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a chemical compound with the following properties:

    Chemical Formula: CHBrNO

    Molecular Weight: 261.07 g/mol

    CAS Number: 2060046-39-9

Preparation Methods

The synthetic route for Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves the bromination of an imidazo[2,1-c][1,4]oxazine precursor. Specific reaction conditions and industrial production methods may vary, but the overall process includes bromination followed by esterification to obtain the methyl ester.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Esterification: Formation of the methyl ester group.

    Substitution Reactions: Substitution of functional groups on the imidazo[2,1-c][1,4]oxazine ring. Common reagents include bromine sources, acid catalysts, and methylating agents.

Major products formed:

  • Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate itself.
  • Byproducts from side reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Potential use in materials with specific properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is relatively unique, similar compounds include other imidazo[2,1-c][1,4]oxazines and related heterocycles.

Remember that research in this field continues to evolve, and new insights may emerge.

Biological Activity

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS Number: 2060046-39-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC₈H₉BrN₂O₃
Molecular Weight261.07 g/mol
StructureChemical Structure

This compound exerts its biological effects primarily through interaction with specific molecular targets. The bromine atom in its structure facilitates strong interactions with enzymes and receptors. Such interactions can lead to the modulation of enzymatic activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can potentially modulate receptor activity, influencing physiological responses.

Antimicrobial Activity

Studies have indicated that compounds similar to methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. For instance, derivatives with similar heterocyclic structures have shown effectiveness against various bacterial strains and fungi.

Cytokinin-like Activity

Research has demonstrated that this compound may possess cytokinin-like properties. In bioassays conducted on isolated cotyledons of muscat pumpkin (Cucurbita moschata), it exhibited significant growth stimulation at concentrations as low as 109M10^{-9}M. This suggests potential applications in agriculture for enhancing plant growth and development .

Study on Plant Growth Regulation

A notable study focused on the effect of synthetic low molecular weight heterocyclic compounds on plant growth. This compound was included in a series of compounds tested for their ability to stimulate vegetative growth in maize (Zea mays L.). The results indicated a marked increase in growth parameters compared to controls, supporting the hypothesis that these compounds can act as growth regulators in plants .

Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of various brominated heterocycles, this compound was found to inhibit the growth of several pathogenic bacteria. The study utilized standard disk diffusion methods to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to untreated controls.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3

InChI Key

VUNFSEWEFVPESN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCOC2)Br

Origin of Product

United States

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